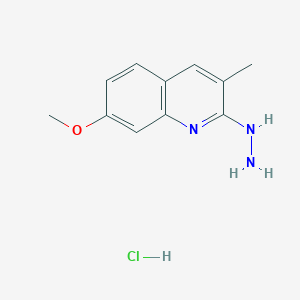

2-Hydrazino-7-methoxy-3-methylquinoline hydrochloride

CAS No.: 1170811-18-3

Cat. No.: VC18437413

Molecular Formula: C11H14ClN3O

Molecular Weight: 239.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170811-18-3 |

|---|---|

| Molecular Formula | C11H14ClN3O |

| Molecular Weight | 239.70 g/mol |

| IUPAC Name | (7-methoxy-3-methylquinolin-2-yl)hydrazine;hydrochloride |

| Standard InChI | InChI=1S/C11H13N3O.ClH/c1-7-5-8-3-4-9(15-2)6-10(8)13-11(7)14-12;/h3-6H,12H2,1-2H3,(H,13,14);1H |

| Standard InChI Key | UEVXMCBZZKUHMD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C(C=C2)OC)N=C1NN.Cl |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s quinoline core consists of a bicyclic system fused from a benzene ring and a pyridine ring. Key substitutions include:

-

A hydrazino group (-NH-NH) at position 2, enabling nucleophilic reactivity and metal coordination .

-

A methoxy group (-OCH) at position 7, influencing electronic distribution and solubility .

-

A methyl group (-CH) at position 3, contributing to steric effects and metabolic stability .

The hydrochloride salt enhances solubility in polar solvents, making it suitable for biological assays .

Molecular Formula and Weight

Based on structural analogs like 7-bromo-2-hydrazino-3-methylquinoline hydrochloride (CHBrClN) , the target compound’s molecular formula is inferred as CHClNO, with a molecular weight of 263.7 g/mol.

Table 1: Comparative Molecular Properties of Hydrazino-Substituted Quinoline Derivatives

Synthesis and Optimization Strategies

Proposed Synthetic Pathways

The synthesis of 2-hydrazino-7-methoxy-3-methylquinoline hydrochloride may follow methodologies adapted from patent US5274096A , which outlines hydrazine-quinoline derivative production:

-

Quinoline Functionalization:

-

Hydrazine Incorporation:

-

Salt Formation:

Critical Reaction Parameters

-

Temperature Control: Diazotization requires maintenance at 0–5°C to prevent diazonium salt decomposition .

-

Solvent Selection: Acetonitrile and methanol are preferred for their ability to dissolve intermediates while minimizing side reactions .

-

Purification: Crystallization from ethanol-water mixtures enhances purity (>95%) .

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Structural similarities to 3-ethyl-2-hydrazino-7-methoxyquinoline hydrochloride (a known antimicrobial agent) imply possible activity against Gram-positive bacteria. The methoxy group may disrupt microbial cell wall synthesis through chelation of essential metal ions .

Applications in Medicinal Chemistry

Drug Development Intermediates

The compound’s hydrazino group serves as a versatile handle for synthesizing heterocycles like pyrazoles and triazoles, which are prevalent in anticancer and antiviral agents .

Proteomics Research

Hydrazine derivatives are employed in chemical proteomics to label and isolate target proteins. The methoxy group’s electron-donating effects could improve labeling efficiency in live-cell assays .

Challenges and Future Directions

Stability Considerations

Hydrazino compounds are prone to oxidation, necessitating storage under inert atmospheres. Stabilization strategies include lyophilization or formulation with antioxidants like ascorbic acid .

Target Validation

In vivo studies are required to confirm hypothesized biological activities. Computational modeling (e.g., molecular docking) could prioritize high-potential targets like kinases or GPCRs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume